molecular formula C34H30F12N4P2+2 B14788933 1'-{[4'-({[4,4'-Bipyridine]-1,1'-diium-1-yl}methyl)-[1,1'-biphenyl]-4-yl]methyl}-[4,4'-bipyridine]-1,1'-diium; bis(hexafluoro-lambda-phosphanuide)

1'-{[4'-({[4,4'-Bipyridine]-1,1'-diium-1-yl}methyl)-[1,1'-biphenyl]-4-yl]methyl}-[4,4'-bipyridine]-1,1'-diium; bis(hexafluoro-lambda-phosphanuide)

Katalognummer: B14788933
Molekulargewicht: 784.6 g/mol
InChI-Schlüssel: ZRSWFWKWQFGSDD-UHFFFAOYSA-P
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-{[4’-({[4,4’-Bipyridine]-1,1’-diium-1-yl}methyl)-[1,1’-biphenyl]-4-yl]methyl}-[4,4’-bipyridine]-1,1’-diium; bis(hexafluoro-lambda-phosphanuide) is a complex organic compound that features a bipyridine core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine moiety is a versatile ligand that can coordinate with metal ions, making it useful in the formation of coordination complexes.

Vorbereitungsmethoden

The synthesis of 1’-{[4’-({[4,4’-Bipyridine]-1,1’-diium-1-yl}methyl)-[1,1’-biphenyl]-4-yl]methyl}-[4,4’-bipyridine]-1,1’-diium; bis(hexafluoro-lambda-phosphanuide) typically involves several steps:

    Synthesis of 4,4’-Bipyridine: This can be achieved by coupling pyridine molecules in the presence of a suitable catalyst.

    Quaternization: The bipyridine is then quaternized to form the diium salt.

    Coupling with Biphenyl: The quaternized bipyridine is coupled with a biphenyl derivative to form the desired compound.

    Formation of Hexafluoro-lambda-phosphanuide Salt: The final step involves the formation of the bis(hexafluoro-lambda-phosphanuide) salt.

Industrial production methods may involve optimization of these steps to increase yield and purity.

Analyse Chemischer Reaktionen

1’-{[4’-({[4,4’-Bipyridine]-1,1’-diium-1-yl}methyl)-[1,1’-biphenyl]-4-yl]methyl}-[4,4’-bipyridine]-1,1’-diium; bis(hexafluoro-lambda-phosphanuide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The bipyridine moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1’-{[4’-({[4,4’-Bipyridine]-1,1’-diium-1-yl}methyl)-[1,1’-biphenyl]-4-yl]methyl}-[4,4’-bipyridine]-1,1’-diium; bis(hexafluoro-lambda-phosphanuide) has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound can be used in biological studies to investigate its interactions with biomolecules.

    Industry: Used in the development of advanced materials, such as conductive polymers and sensors.

Wirkmechanismus

The mechanism of action of 1’-{[4’-({[4,4’-Bipyridine]-1,1’-diium-1-yl}methyl)-[1,1’-biphenyl]-4-yl]methyl}-[4,4’-bipyridine]-1,1’-diium; bis(hexafluoro-lambda-phosphanuide) involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various chemical and physical effects. The molecular targets and pathways involved depend on the specific application and the metal ions used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1’-{[4’-({[4,4’-Bipyridine]-1,1’-diium-1-yl}methyl)-[1,1’-biphenyl]-4-yl]methyl}-[4,4’-bipyridine]-1,1’-diium; bis(hexafluoro-lambda-phosphanuide) include:

    2,2’-Bipyridine: Another isomer of bipyridine, commonly used as a ligand in coordination chemistry.

    3,3’-Bipyridine: Less common but still used in certain coordination complexes.

    4,4’-Bipyridine: The parent compound, widely used in the synthesis of various derivatives.

Eigenschaften

Molekularformel

C34H30F12N4P2+2

Molekulargewicht

784.6 g/mol

IUPAC-Name

4-pyridin-1-ium-4-yl-1-[[4-[4-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate

InChI

InChI=1S/C34H28N4.2F6P/c1-5-29(6-2-27(1)25-37-21-13-33(14-22-37)31-9-17-35-18-10-31)30-7-3-28(4-8-30)26-38-23-15-34(16-24-38)32-11-19-36-20-12-32;2*1-7(2,3,4,5)6/h1-24H,25-26H2;;/q+2;2*-1/p+2

InChI-Schlüssel

ZRSWFWKWQFGSDD-UHFFFAOYSA-P

Kanonische SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3)C4=CC=C(C=C4)C[N+]5=CC=C(C=C5)C6=CC=[NH+]C=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.